

Spectral Analysis of 4-Chloro-3-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-ethylphenol

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound **4-Chloro-3-ethylphenol**. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

4-Chloro-3-ethylphenol is a substituted phenolic compound with applications in various chemical and biological studies. Accurate spectral characterization is crucial for its identification, purity assessment, and understanding its chemical behavior. This document summarizes the key NMR and IR spectral features of **4-Chloro-3-ethylphenol** and provides general experimental methodologies for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-Chloro-3-ethylphenol**.

Table 1: ^1H NMR Spectral Data Summary for **4-Chloro-3-ethylphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2: ^{13}C NMR Spectral Data Summary for **4-Chloro-3-ethylphenol**

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: Experimentally obtained spectral data for **4-Chloro-3-ethylphenol** is referenced in databases such as PubChem, with original sources cited as Sigma-Aldrich and W. Robien, Inst. of Org. Chem., Univ. of Vienna.[1] However, specific, publicly available quantitative data was not found in the performed search.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for **4-Chloro-3-ethylphenol** are detailed in Table 3.

Table 3: IR Spectral Data Summary for **4-Chloro-3-ethylphenol**

Wavenumber (cm^{-1})	Functional Group
Data not available	Data not available

Note: While PubChem indicates the availability of vapor-phase IR spectra from Sigma-Aldrich, specific peak data was not readily accessible in the conducted search.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of phenolic compounds like **4-Chloro-3-ethylphenol**. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Chloro-3-ethylphenol**.
- Dissolve the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the phenolic hydroxyl proton.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition:

- Acquire the ^1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
- Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR spectroscopy, a proton-decoupled sequence is typically used to simplify the spectrum. A higher number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **4-Chloro-3-ethylphenol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

- Grind a small amount of **4-Chloro-3-ethylphenol** with dry potassium bromide (KBr) powder in a mortar and pestle.

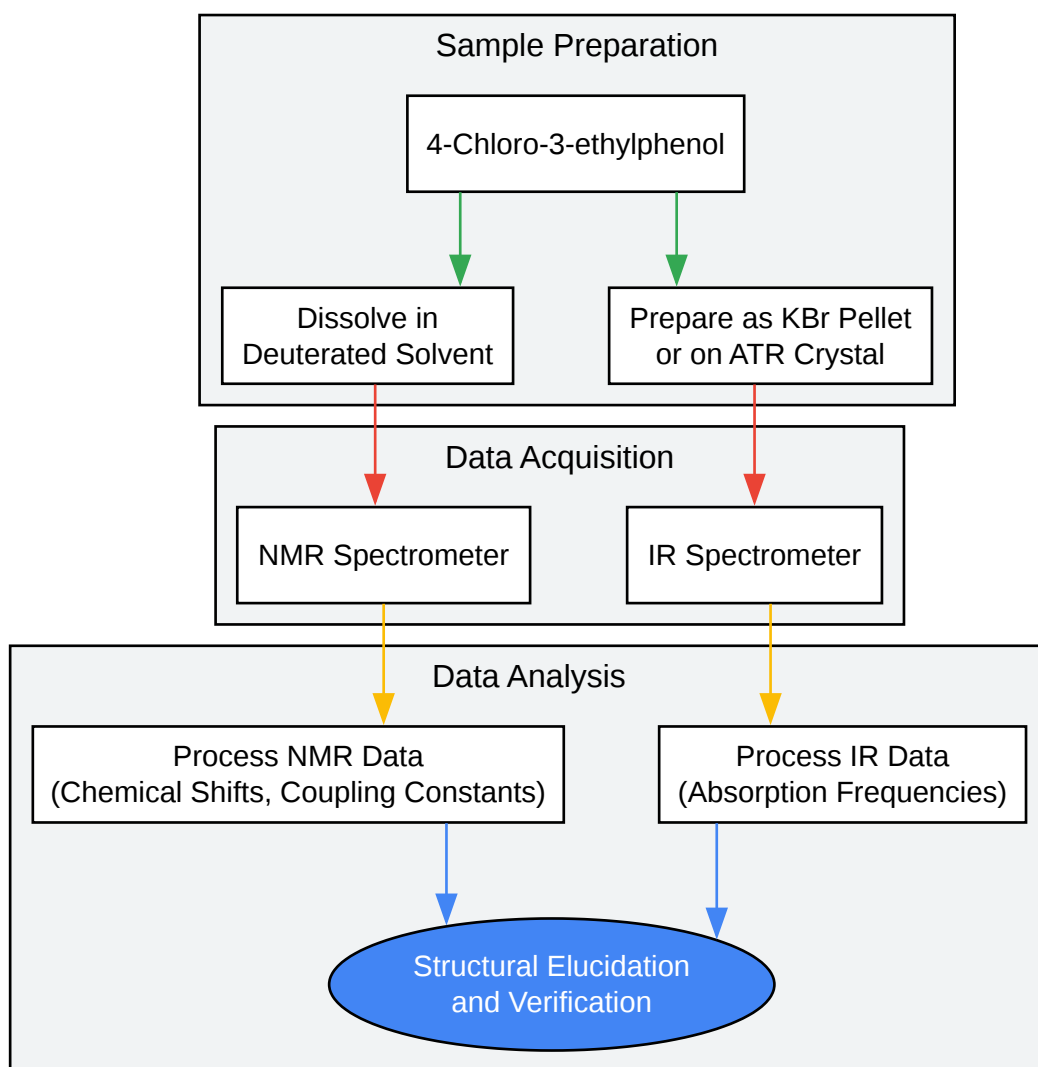
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record the IR spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) before running the sample spectrum.
- The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for **4-Chloro-3-ethylphenol**.



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Caption: Workflow for the spectral analysis of **4-Chloro-3-ethylphenol**.

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References

- 1. 4-Chloro-3-ethylphenol | C₈H₉ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]

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